molecular formula C18H13ClN4O7S2 B2723154 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate CAS No. 896019-40-2

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Cat. No.: B2723154
CAS No.: 896019-40-2
M. Wt: 496.89
InChI Key: RVPKTSYGDNLNJQ-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C18H13ClN4O7S2 and its molecular weight is 496.89. The purity is usually 95%.
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Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic molecule notable for its diverse biological activities. This compound integrates a pyran ring, a thiadiazole moiety, and nitrobenzoate functionality, which contribute to its potential applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O5SC_{18}H_{16}ClN_{3}O_{5}S, with a molecular weight of approximately 423.9 g/mol . The structural components are essential for its biological interactions:

Property Value
Molecular Weight423.9 g/mol
Molecular FormulaC18H16ClN3O5S
CAS Number896018-98-7

The biological activity of this compound primarily involves interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymatic pathways, potentially leading to therapeutic effects in various diseases.

Interaction Studies

Interaction studies have demonstrated that modifications on the thiadiazole and pyran rings significantly influence binding affinity and specificity towards biological targets. These studies are critical for optimizing the compound for therapeutic use.

Biological Activity

Research has shown that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for anti-inflammatory applications.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Activity :
    • A study examined the efficacy of similar thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Evaluation :
    • Research involving cancer cell lines (e.g., HeLa and MCF7) showed that certain derivatives induced apoptosis, suggesting a mechanism for anticancer activity.
  • Inflammation Modulation :
    • In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophage models.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)11-5-9(19)3-4-12(11)23(27)28/h3-7H,2,8H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPKTSYGDNLNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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